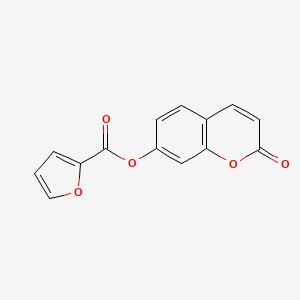

2-oxo-2H-chromen-7-yl 2-furoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-oxochromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-13-6-4-9-3-5-10(8-12(9)19-13)18-14(16)11-2-1-7-17-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYPIOCZXKALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-oxo-2H-chromen-7-yl 2-furoate

The principal method for synthesizing the title compound is the direct esterification of 7-hydroxy-2H-chromen-2-one.

The most common and direct route to this compound involves the O-acylation of 7-hydroxy-2H-chromen-2-one (umbelliferone). This reaction is typically performed by treating umbelliferone (B1683723) with 2-furoyl chloride in the presence of a base. The hydroxyl group at the 7-position of the coumarin (B35378) skeleton is nucleophilic and can be readily acylated. semanticscholar.orgmdpi.com

While direct literature for the reaction with 2-furoyl chloride is sparse, the methodology is well-documented for a variety of analogous acyl chlorides. These reactions serve as a reliable blueprint for the synthesis of the title compound. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) was achieved in 88% yield by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.comresearchgate.net The reaction proceeds efficiently in dichloromethane (B109758) (DCM) at room temperature using a slight excess of triethylamine (B128534) (TEA) as a base to neutralize the HCl byproduct. mdpi.com This protocol is noted for its short reaction time, high yield, and operational simplicity. semanticscholar.orgmdpi.com

Alternative conditions have also been reported, such as using pyridine (B92270) as the base in a solvent like diethyl ether. nih.gov These mild conditions are generally applicable and highlight the versatility of the O-acylation approach for creating a wide range of 7-O-acyl coumarin derivatives.

Table 1: Examples of O-Acylation Reactions on 7-hydroxy-2H-chromen-2-one

| Acyl Chloride | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 20 °C, 1 h | 88% | mdpi.com, researchgate.net |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for constructing complex molecules in a single step. researchgate.net In the field of coumarin chemistry, MCRs are frequently employed to build fused heterocyclic systems. For example, efficient methods for synthesizing furo[3,2-c]coumarins through MCRs have been developed. researchgate.net However, the direct synthesis of simple esters like this compound via a one-pot multicomponent reaction is not a commonly reported strategy, as MCRs are typically geared towards forming the core ring structures rather than performing functional group interconversions like esterification.

Catalytic approaches to esterification, on the other hand, are highly relevant. While direct catalytic synthesis of the title compound is not extensively detailed, general methods for catalytic esterification are applicable. These would typically involve the reaction of 7-hydroxy-2H-chromen-2-one with 2-furoic acid (rather than the acyl chloride) in the presence of an acid catalyst or a coupling agent.

Synthesis of Analogues and Derivatives Bearing the 2-oxo-2H-chromen-7-yl Furoate Moiety

The 2-oxo-2H-chromen-7-yl furoate scaffold serves as a template for the synthesis of a diverse range of analogues. Modifications can be introduced on either the coumarin core or the furan (B31954) moiety, and the entire structure can be incorporated into larger molecular hybrids.

Substitutions on the coumarin ring are a primary strategy for creating analogues. These modifications can influence the molecule's physical, chemical, and biological properties. A key example is 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412), where a methyl group is introduced at the C-4 position of the coumarin. nih.gov This analogue is a member of the coumarin class and has been investigated for its potential as an anticoronaviral agent. nih.gov

Other modifications on the coumarin nucleus include the introduction of halogens, alkyl groups, or additional hydroxyl and methoxy (B1213986) groups. For instance, the synthesis of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate demonstrates that halogenation, such as chlorination at the C-6 position, is a viable synthetic pathway. Furthermore, syntheses of coumarins with methyl groups at the C-4 and C-8 positions have been reported, providing a route to 4,8-dimethyl-2-oxo-2H-chromen-7-yl esters. nih.gov

Table 2: Examples of Analogues with a Modified Coumarin Core

| Compound Name | Modification on Coumarin Core | Starting Material for Modification | Reference |

|---|---|---|---|

| 4-Methyl-2-oxo-2H-chromen-7-yl 2-furoate | C4-Methyl | 7-Hydroxy-4-methyl-2H-chromen-2-one | nih.gov |

| Ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate | C4-Methyl, C8-Methyl | 7-Hydroxy-4,8-dimethylcoumarin | nih.gov |

| Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | C6-Chloro | 4-Chlororesorcinol (in multi-step synthesis) |

Another avenue for creating analogues involves altering the acyl group attached to the 7-hydroxyl of the coumarin. This involves replacing the furan-2-carboxylate moiety with other acyl groups, thereby modifying this part of the molecule. This is achieved by using different acyl chlorides or carboxylic acids in the O-acylation reaction with 7-hydroxy-2H-chromen-2-one.

A range of such esters has been synthesized and characterized. For example, reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride yields 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. mdpi.com Similarly, the use of tert-butylacetyl chloride leads to the formation of 2-oxo-2H-chromen-7-yl tert-butylacetate. nih.govresearchgate.net These syntheses demonstrate that the 7-hydroxyl group of umbelliferone is a versatile anchor point for a wide variety of acyl groups, allowing for systematic variation of the ester side chain.

The coumarin scaffold is a popular building block for the creation of hybrid molecules, where it is covalently linked to other chemical entities to combine their respective properties. While direct examples starting from this compound are not prominent, synthetic strategies using closely related 7-substituted coumarins illustrate the potential for creating such conjugates.

A common approach involves synthesizing a coumarin derivative with a reactive linker. For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester can be converted into its corresponding hydrazide. nih.gov This hydrazide then serves as a key intermediate to synthesize a variety of hybrid structures by reaction with other molecules, leading to coumarin-pyrazole, coumarin-oxadiazole, and coumarin-triazole hybrids. nih.gov Similarly, 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide has been used to synthesize conjugates with pyrazolone (B3327878) and nitrobenzoxadiazole moieties. nih.gov Other reported hybrids include coumarins linked to quinoline (B57606) and thiazole (B1198619) rings. researchgate.net These strategies could be adapted to first prepare a furoate ester on a coumarin ring that also contains a suitable functional group for subsequent conjugation reactions.

Reaction Conditions and Optimization Strategies

The efficient synthesis of coumarin esters like this compound is highly dependent on the careful selection of solvents, catalysts, temperature, and reaction time.

The choice of solvent and catalyst plays a pivotal role in the esterification of 7-hydroxycoumarins. Dichloromethane is a commonly employed solvent for the O-acylation of 7-hydroxy-2H-chromen-2-one. mdpi.com The use of a base as a catalyst is crucial for the reaction to proceed efficiently. Triethylamine is a frequently used base, typically in a slight excess, to facilitate the reaction between the hydroxycoumarin and an acyl chloride. mdpi.com

For the synthesis of coumarin cores, which are precursors to the target molecule, various catalytic systems have been explored. In the Pechmann condensation, a common route to 7-hydroxycoumarins, solid acid catalysts like Amberlyst-15 and zeolite β have been investigated. rsc.org Iron(III) chloride (FeCl₃) has also been identified as an effective catalyst in multicomponent reactions for the synthesis of coumarin-3-carboxylic esters.

The table below summarizes typical conditions for the synthesis of coumarin esters, which can be adapted for the preparation of this compound.

| Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |

| 7-hydroxy-2H-chromen-2-one, 4-chlorobenzoyl chloride | Triethylamine | Dichloromethane | 88 | mdpi.com |

| Resorcinol, Ethyl acetoacetate | Amberlyst-15 | Solvent-free (Microwave) | 97 | rsc.org |

| 6-hydroxycoumarin (B196160), 4-tert-butylbenzoyl chloride | Triethylamine | Tetrahydrofuran (B95107) | 84 | nih.gov |

Temperature and reaction time are critical parameters that must be optimized to achieve high yields and minimize side product formation. The O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride is effectively carried out at room temperature (20 °C) with a short reaction time of just one hour. mdpi.com This suggests that the esterification of 7-hydroxycoumarin with 2-furoyl chloride could also proceed under mild temperature conditions. For the synthesis of related 6-hydroxycoumarin esters, refluxing in tetrahydrofuran for 4 hours has been reported. nih.gov This indicates that for less reactive substrates or different solvent systems, elevated temperatures may be necessary to drive the reaction to completion.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The synthesis of various coumarin derivatives has been successfully achieved using microwave irradiation. kuleuven.bemdpi.comresearchgate.netkuleuven.be For instance, the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin core can be significantly expedited. researchgate.net In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, offering a greener alternative to conventional heating methods. rsc.org The synthesis of complex coumarin-based heterocycles has also been shown to be more efficient under microwave conditions, with reaction times reduced from hours to minutes and with comparable or higher yields. kuleuven.bemdpi.com This methodology presents a promising avenue for the rapid and efficient synthesis of this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by the functionalities present in its structure: the coumarin nucleus, the ester linkage, and the furan ring.

Oxidation: The coumarin nucleus contains a C3=C4 double bond within the α,β-unsaturated lactone system, which is susceptible to oxidation. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for the epoxidation of alkenes. organic-chemistry.orgwikipedia.org It is plausible that under appropriate conditions, the C3=C4 double bond of this compound could be oxidized to form an epoxide. The furan ring is also known to be susceptible to oxidation, which could lead to ring-opened products. The oxidation of coumarin derivatives with hydroxyl radicals generated through advanced oxidation processes has been studied, leading to hydroxylated products. researchgate.net

Reduction: The reduction of coumarin esters can occur at two primary sites: the C3=C4 double bond and the ester/lactone carbonyl groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the lactone functionalities to primary alcohols. chemistrysteps.comyoutube.comlumenlearning.comyoutube.commasterorganicchemistry.com This would result in the opening of the pyrone ring. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce esters but can reduce aldehydes and ketones. youtube.comlumenlearning.com Therefore, selective reduction of other functional groups in the presence of the coumarin ester might be possible. Catalytic hydrogenation can also be employed to reduce the C3=C4 double bond of the coumarin ring.

Nucleophilic attack on the coumarin ring system is a key aspect of its reactivity. The C4 position of the coumarin ring is electrophilic due to conjugation with the carbonyl group and is a potential site for nucleophilic addition.

The most common nucleophilic substitution reaction for an ester is hydrolysis. The ester linkage in this compound can be cleaved under both acidic and basic conditions to yield 7-hydroxycoumarin and 2-furoic acid. chemistrysteps.comyoutube.comyoutube.comchemistrysteps.com Base-catalyzed hydrolysis, or saponification, is typically an irreversible process due to the formation of the carboxylate salt of the furoic acid. chemistrysteps.comyoutube.com

Another significant reaction is the photodimerization of coumarins. Upon exposure to UV light, coumarin and its derivatives can undergo a [2+2] cycloaddition at the C3=C4 double bond to form cyclobutane (B1203170) dimers. rsc.orgresearchgate.netacs.orgmdpi.comacs.org The regioselectivity and stereoselectivity of this reaction can be influenced by the solvent and the presence of substituents on the coumarin ring. rsc.orgacs.org It is expected that this compound would also undergo such photochemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For 2-oxo-2H-chromen-7-yl 2-furoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed for a comprehensive structural elucidation.

¹H NMR Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

In a typical ¹H NMR spectrum of a related compound, 2-oxo-2H-chromen-7-yl propionate (B1217596), recorded in DMSO-d6, the aromatic protons of the coumarin (B35378) ring show distinct signals. For instance, the proton H-3 appears as a doublet at 7.7 ppm with a coupling constant (J) of 9.5 Hz. researchgate.net The proton H-9 is observed as a doublet at 7.5 ppm (J = 8.4 Hz), while H-6 appears as a doublet at 7.12 ppm (J = 2.1 Hz), and H-8 as a doublet of doublets at 7.05 ppm (J = 8.4, 2.1 Hz). researchgate.net The proton H-2 is seen as a doublet at 6.4 ppm (J = 9.5 Hz). researchgate.net For a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), the ¹H-NMR spectrum in DMSO-d6 showed a doublet of doublets at 7.34 ppm and four doublets at 6.51, 7.48, 7.83, and 8.11 ppm for the coumarin ring. mdpi.com

Table 1: ¹H NMR Chemical Shift Assignments for a Related Coumarin Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.7 | d | 9.5 |

| H-9 | 7.5 | d | 8.4 |

| H-6 | 7.12 | d | 2.1 |

| H-8 | 7.05 | dd | 8.4, 2.1 |

| H-2 | 6.4 | d | 9.5 |

Data for 2-oxo-2H-chromen-7-yl propionate. researchgate.net

¹³C NMR Analysis and Carbon Signal Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the ¹³C{¹H} NMR and DEPT spectra revealed 14 carbon signals, which include seven aromatic methines, five quaternary aromatic carbons, and two carbonyl carbons. mdpi.com For other coumarin derivatives, the lactone carbonyl carbon (C-2) is typically observed at a chemical shift of around 155.6 ppm. ceon.rs

Table 2: Representative ¹³C NMR Data for a Coumarin Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.6 |

| C-3 | 116.6 |

| C-4 | 147.7 |

| C-4a | 114.7 |

| C-5 | 124.8 |

| C-6 | 125.1 |

| C-7 | 134.5 |

| C-8 | 117.9 |

| C-8a | 151.4 |

Data for 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one. ceon.rs

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments is utilized. ceon.rs

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu It helps in tracing out the spin systems within the molecule. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for identifying quaternary carbons and for linking different spin systems together. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule. ceon.rs

For instance, in the structural elucidation of 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, HMBC was used to assign quaternary carbons C-4a and C-8a based on the long-range correlations from protons H-6, H-8, H-5, and H-7. ceon.rs NOESY correlations helped to establish the spatial relationship between the coumarin core and the substituent. ceon.rs

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For coumarin derivatives, characteristic absorption bands are observed for the carbonyl and other functional groups.

In the IR spectrum of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the C=O stretching vibration of the ester and the lactone appears as a strong band around 1728 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic rings are observed in the region of 1589-1620 cm⁻¹. mdpi.com The asymmetric stretching vibrations of the C-O-C linkage are typically found at 1068/1092 and 1231/1261 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for a Coumarin Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester and Lactone) | ~1728 |

| C=C (Aromatic) | ~1589-1620 |

| C-O-C (Asymmetric Stretch) | ~1068-1261 |

Data for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties.

Electronic Absorption and Emission Characteristics

Coumarin derivatives are known for their fluorescent properties. sciencepublishinggroup.com The electronic absorption and emission spectra are influenced by the molecular structure and the solvent polarity. The fluorescence properties of 2-oxo-2H-chromen-3-yl propionate and 2-oxo-2H-chromen-3-yl acetate (B1210297) have been studied in both liquid and solid states. semanticscholar.org These studies show that the fluorescence intensity and the emission wavelength are dependent on the nature of the substituent and the solvent used. sciencepublishinggroup.com Chloroform was found to enhance the fluorescence of these compounds significantly. sciencepublishinggroup.com

The study of these spectroscopic characteristics is fundamental to understanding the structure-property relationships of this compound and related coumarin derivatives, which is essential for their potential applications in various scientific fields.

Photochromic and Photodimerization Studies

Coumarins are well-documented for their photochemical reactivity, particularly their propensity to undergo [2+2] cycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) dimers. This photodimerization is a key aspect of their photochromic behavior. In the solid state, the course of this reaction is governed by topochemical principles, where the crystal packing of the monomer dictates the stereochemistry of the resulting dimer. iupac.org

Studies on related 7-substituted coumarins, such as 7-methoxycoumarin, have shown that even when the monomer arrangement in the crystal is not perfectly aligned for reaction, solid-state photodimerization can still occur, yielding specific dimers like the syn-head-to-tail product. rsc.org This suggests that lattice vibrations and molecular motions within the crystal can facilitate the reaction. The photodimerization of coumarin and its derivatives can also be influenced by the surrounding medium, with different solvent polarities affecting the triplet reactivity and the distribution of photoproducts. nih.gov For instance, the irradiation of coumarin-3-carboxylic acid in the solid state leads to the formation of a dimeric product, highlighting the reactivity of the pyrone ring system. nih.gov

The nature of the substituent at the 7-position can significantly influence the photochemical outcome. While specific studies on the photodimerization of this compound are not extensively documented, research on analogous compounds provides valuable insights. For example, the photodimerization of 7-fluoro-4-methylcoumarin in the solid state has been shown to be topochemically controlled, yielding an anti-head-to-tail photodimer. ias.ac.in This underscores the critical role of the substituent in directing the solid-state reactivity. The furoate moiety in this compound, with its own set of electronic and steric properties, is expected to modulate the photoreactivity of the coumarin core.

Table 1: Representative Photodimerization Products of Coumarin Derivatives

| Coumarin Derivative | Reaction Condition | Major Photodimer | Reference |

| Coumarin | Benzene (B151609) solution | anti-head-head | nih.gov |

| 7-Methoxycoumarin | Solid state | syn-head-to-tail | rsc.org |

| Coumarin-3-carboxylic acid | Solid state | Dimer | nih.gov |

| 7-Fluoro-4-methylcoumarin | Solid state | anti-head-to-tail | ias.ac.in |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For coumarin derivatives, electron ionization mass spectrometry (EIMS) typically reveals characteristic fragmentation pathways.

A common fragmentation pattern observed for coumarins is the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a stable benzofuran (B130515) radical cation. benthamopen.comnih.gov This initial loss can be followed by the expulsion of another CO molecule. The fragmentation of coumarin esters often involves cleavage adjacent to the carbonyl group of the ester, leading to the loss of the alkoxy group. libretexts.org

In the case of this compound, the mass spectrum is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve several key cleavages. The ester linkage is a probable site of initial fragmentation, leading to the loss of the furoate radical or the formation of a furoyl cation. The furoate moiety itself can undergo further fragmentation. Studies on the mass spectra of furoate esters show characteristic fragmentation patterns that can aid in structural confirmation. imreblank.ch

Furthermore, the coumarin core of the molecule is expected to follow its characteristic fragmentation pathway, primarily involving the sequential loss of CO molecules. benthamopen.comnih.gov The interplay between the fragmentation of the coumarin ring and the furoate ester substituent would result in a complex and informative mass spectrum. High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of the fragment ions, providing unambiguous structural information. benthamopen.com

Table 2: Predicted Key Fragmentation Pathways for this compound

| Fragmentation Process | Expected Fragment Ion |

| Loss of furoyloxy radical | [C9H6O2]+• |

| Formation of furoyl cation | [C5H3O2]+ |

| Loss of CO from coumarin ring | [C8H6O(O-furoyl)]+• |

| McLafferty rearrangement (if applicable) | Dependent on alkyl chain in ester |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique offers precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule. nih.govnih.gov

For instance, the crystal structure of a 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin ester derivative shows a nearly coplanar coumarin ring system. nih.gov In the crystal structures of 7-(N,N'-diethylamino)-coumarin derivatives, extensive π-stacking interactions are frequently observed, dictated by the strong dipole moment of the coumarin core. chemrxiv.org The presence of the furoate moiety in this compound, a heterocyclic aromatic ester, would likely contribute to the intermolecular interactions, potentially through π-π stacking with adjacent coumarin or furoate rings.

The determination of the crystal structure of this compound would provide invaluable data, including the precise geometry of the molecule, the conformation of the furoate ester, and the nature of the intermolecular forces that govern its solid-state assembly. This information is fundamental for correlating its structure with its observed physical and chemical properties.

Table 3: Representative Crystallographic Data for Substituted Coumarin Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin derivative | Monoclinic | P2₁/c | Coplanar coumarin ring | nih.gov |

| 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid | Monoclinic | P2₁/c | Strong blue emission | researchgate.net |

| 7-(diethylamino)coumarin derivative | - | - | Extensive π-stacking | chemrxiv.org |

| Fluorinated 7-hydroxycoumarin derivative | - | - | Antifungal activity | nih.gov |

Computational and Theoretical Chemistry of 2 Oxo 2h Chromen 7 Yl 2 Furoate

Density Functional Theory (DFT) Calculations

Geometry Optimization and Molecular Structure

No published studies were found that have performed geometry optimization of 2-oxo-2H-chromen-7-yl 2-furoate using Density Functional Theory (DFT) or other computational methods. Such a study would typically involve determining the most stable three-dimensional conformation of the molecule and calculating key bond lengths, bond angles, and dihedral angles.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution across the this compound molecule, is not available in the current body of scientific literature. These parameters are crucial for understanding the molecule's reactivity and electronic behavior.

Vibrational Frequency Analysis

A vibrational frequency analysis, which is essential for characterizing the stationary points on the potential energy surface and for interpreting infrared and Raman spectra, has not been reported for this compound.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and dnorm Mapping

There are no available studies that have conducted a Hirshfeld surface analysis for this compound. This analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal lattice. The corresponding dnorm maps, which highlight regions of close contact, are therefore also unavailable.

Hydrogen Bonding Networks

While the molecular structure of this compound suggests the potential for hydrogen bond formation, no crystallographic studies have been published that detail the hydrogen bonding networks or other intermolecular forces that govern its crystal packing.

While research exists on similar coumarin (B35378) derivatives, the strict focus on This compound as per the instructions prevents the inclusion of data from related but distinct chemical entities. The scientific community has yet to publish detailed computational and crystallographic data specifically for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level.

Molecular docking studies have been instrumental in predicting how coumarin derivatives, including those structurally related to this compound, bind to various biological targets. For example, docking studies of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412) have provided insights into its binding mode within the active site of coagulation factor XIa (FXIa), suggesting it could serve as a lead compound for anticoagulant design. nih.gov The chromone (B188151) core of these molecules often participates in key interactions within the binding pocket of target enzymes. The prediction of these binding modes is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Beyond predicting the binding pose, molecular docking and related computational methods can also estimate the binding affinity between a ligand and its target. nih.gov For coumarin derivatives, these studies have been used to correlate structural features with inhibitory activity. For instance, the binding affinities of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against targets like HERA protein and Peroxiredoxins have been calculated to be comparable to or better than standard drugs, supporting their potential as cytotoxic and antioxidant agents. nih.gov These computational assessments of binding affinity are a key component in the early stages of drug discovery, helping to prioritize compounds for further experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. sciensage.info For coumarin-based compounds, QSAR studies have been employed to understand which molecular properties are critical for their anticancer activities. sciensage.info By analyzing a series of coumarin derivatives, a regression model can be developed to predict the biological activity of new, untested compounds based on their structural descriptors. sciensage.info This approach aids in the design of novel molecules with potentially improved therapeutic properties.

Non-Linear Optical (NLO) Properties

Certain organic molecules, including some coumarin derivatives, exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods, such as density functional theory (DFT), are used to calculate NLO properties like the dipole moment (μ), polarizability (α), and first hyperpolarizability (βo). researchgate.net Studies on related heterocyclic compounds have shown that the molecular structure, including the presence and position of heteroatoms, significantly influences these NLO properties. researchgate.net For coumarin dyes, these calculations can help in understanding the structure-property relationships and in designing molecules with enhanced NLO responses. researchgate.net

Thermochemical Properties and Reaction Pathway Investigations

Computational chemistry provides valuable tools for investigating the thermochemical properties and reaction pathways of chemical processes. For coumarin derivatives, these methods can be used to study the stability of different conformations and to elucidate the mechanisms of their synthesis. For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) via an O-acylation reaction has been described, and computational methods could be employed to model the reaction pathway and determine the transition state energies, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com

Biological and Mechanistic Investigations

General Biological Activity Screening of Chromen-Furan Hybrid Compounds

Chromen-furan hybrid compounds, a class to which 2-oxo-2H-chromen-7-yl 2-furoate belongs, have demonstrated a wide spectrum of biological activities. The fusion of the chromene (also known as benzopyran-2-one or coumarin) and furan (B31954) rings results in molecules with diverse pharmacological potential. mdpi.comrjptonline.org The inherent properties of these parent heterocycles contribute to the broad activity profile of the resulting hybrids. mdpi.comresearchgate.net

The chromene nucleus is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting activities such as anticancer, anticoagulant, anti-inflammatory, and antimicrobial effects. rjptonline.orgnih.govnih.govmdpi.com Similarly, the furan ring is a key component in many biologically active molecules, including those with anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov The concept of molecular hybridization, which combines these two pharmacophoric fragments, aims to create new chemical entities with potentially enhanced or novel biological activities. mdpi.comresearchgate.net

Screening of various chromen-furan hybrids has revealed significant potential in several therapeutic areas. For instance, some derivatives have shown promise as inhibitors of enzymes like cholinesterases and lipoxygenases, suggesting applications in neurodegenerative and inflammatory diseases. nih.gov Others have been investigated for their antimicrobial and anticancer properties. mdpi.comresearchgate.netresearchgate.net The specific biological activity of a chromen-furan hybrid is highly dependent on the substitution pattern on both the chromene and furan rings. nih.gov

Mechanistic Studies of Cellular and Molecular Interactions

To understand the basis of their biological activities, chromen-furan hybrids have been subjected to mechanistic studies focusing on their interactions at a molecular and cellular level. These investigations have primarily centered on enzyme inhibition and the modulation of key cellular pathways.

Enzyme Inhibition Studies (e.g., Factor XIa, PLA2)

A significant area of investigation for chromen-furan derivatives has been their potential as enzyme inhibitors, particularly in the context of coagulation and inflammation.

One of the most notable findings is the identification of a substituted chromen-7-yl furan-2-carboxylate (B1237412) derivative as a potent and selective inhibitor of Factor XIa (FXIa) , a key serine protease in the intrinsic pathway of blood coagulation. nih.govnih.gov This is a promising target for the development of safer anticoagulants, as its inhibition is believed to reduce the risk of thrombosis with a lower propensity for bleeding complications compared to traditional anticoagulants. nih.govyoutube.comyoutube.com A specific derivative, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, was found to inhibit human FXIa with a half-maximal inhibitory concentration (IC50) of 0.77 µM. nih.govnih.gov This compound also demonstrated moderate-to-high selectivity for FXIa over other related serine proteases. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity |

| 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate | Factor XIa | 0.77 µM | Moderate-to-high over other serine proteases |

In the realm of inflammation, Phospholipase A2 (PLA2) enzymes are critical targets. nih.gov These enzymes catalyze the hydrolysis of phospholipids, leading to the production of precursors for inflammatory mediators like eicosanoids and platelet-activating factor. nih.gov While direct studies on this compound's PLA2 inhibition are not extensively detailed in the provided context, the broader class of chromene derivatives has been explored for anti-inflammatory activities, which often involve the modulation of enzymes in the inflammatory cascade. rjptonline.orgnih.gov The development of PLA2 inhibitors is a significant area of research for new anti-inflammatory therapies. nih.govnih.gov

Modulation of Cellular Processes (e.g., Apoptosis, Inflammation)

The biological effects of chromen-furan hybrids extend to the modulation of fundamental cellular processes, including apoptosis (programmed cell death) and inflammation.

Studies have shown that certain coumarin (B35378) derivatives can induce apoptosis, a critical process in cancer therapy. For example, some coumarins have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. researchgate.net The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. nih.govresearchgate.net Furan derivatives have also been shown to promote cytotoxic effects through DNA damage and subsequent apoptosis in certain cell types. nih.govnih.gov

Regarding inflammation, chromen-furan compounds have demonstrated the ability to modulate inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The anti-inflammatory properties of coumarins are well-documented and are often attributed to their ability to interfere with various enzymatic and signaling pathways involved in the inflammatory response. rjptonline.orgmdpi.com

Evaluation of Anti-proliferative and Cytotoxic Effects (In Vitro Models)

The potential of chromen-furan hybrids as anticancer agents has been evaluated through in vitro studies assessing their anti-proliferative and cytotoxic effects on various cancer cell lines.

These studies have revealed that the cytotoxic activity of these compounds can be significant and often depends on the specific chemical structure and the cancer cell line being tested. researchgate.netnih.gov For example, a library of 35 structurally related coumarin derivatives was synthesized and evaluated for antiproliferative activity, with some compounds showing promising results. nih.gov Similarly, furan-containing compounds have demonstrated potent cytotoxic activities against various human cancer cell lines. nih.gov

Cell Line Specificity and Potency

The anti-proliferative and cytotoxic effects of chromen-furan derivatives often exhibit cell line specificity. This means that a compound may be highly potent against one type of cancer cell but less effective against another.

For instance, in a study of various chromen-4-one derivatives, compound 7h was found to be the most potent against the T-47D human breast cancer cell line, with an IC50 value of 1.8 ± 0.6 µg/mL. researchgate.net Other studies on different coumarin derivatives have reported IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer). mdpi.com Research on furan-based derivatives also highlights this specificity, with some compounds showing significant anticancer activity against the MCF-7 breast cancer cell line with IC50 values as low as 2.96 µM. nih.gov

| Compound Class | Cell Line | IC50 Value |

| Chromen-4-one derivative (7h) | T-47D (Breast Cancer) | 1.8 ± 0.6 µg/mL |

| Furan-based derivative (Compound 7) | MCF-7 (Breast Cancer) | 2.96 µM |

Investigations into Cell Cycle Modulation

A key mechanism by which anti-proliferative agents work is by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing.

Investigations into the mechanistic aspects of chromen-furan compounds have shown that they can indeed modulate the cell cycle. For example, certain furan-based derivatives have been found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis and ultimately leads to cell death. The study also noted an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov The ability of these compounds to induce DNA damage is a likely contributor to the observed cell cycle arrest and apoptotic effects. nih.govnih.govnih.gov

Anti-inflammatory Activity (In Vitro and Preclinical In Vivo Models)

Coumarin derivatives are recognized for their wide range of biological activities, including anti-inflammatory effects. mdpi.comnih.govmdpi.com Research into this compound and related structures has provided insights into their potential to modulate inflammatory responses.

Molecular Targets and Signaling Pathways

Studies on various coumarin derivatives suggest that their anti-inflammatory actions are often mediated through the modulation of key signaling pathways. For instance, some coumarins have been shown to suppress the NF-κB pathway, a critical player in the inflammatory process. nih.gov This pathway is central to the expression of numerous pro-inflammatory genes. The lipophilic nature of benzopyran derivatives, the core structure of coumarins, may facilitate their passage across cell membranes, allowing them to interact with intracellular targets. researchgate.net

Reduction of Inflammatory Mediators

Research has demonstrated that certain coumarin compounds can significantly reduce the production of pro-inflammatory cytokines. For example, a study on a series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, which share the coumarin scaffold, identified compounds that effectively lowered the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a lipopolysaccharide (LPS)-induced mouse model. nih.gov Specifically, one potent compound from this series showed a significant reduction in both TNF-α and IL-6. nih.gov Other investigations into different coumarin derivatives have also reported the inhibition of nitric oxide (NO) and IL-6 production in LPS-stimulated macrophages. nih.govresearchgate.net

Antimicrobial Properties (Antibacterial and Antifungal)

The antimicrobial potential of coumarin derivatives has been an active area of research, with studies exploring their efficacy against a range of bacterial and fungal pathogens. mdpi.comresearchgate.netiosrjournals.orgrasayanjournal.co.in

Spectrum of Activity against Microorganisms

Various synthesized coumarin derivatives have been tested for their antibacterial and antifungal activities. nih.gov For example, a series of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were evaluated for their antimicrobial properties. mdpi.com In another study, newly synthesized derivatives of Chromen-2-one were tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, showing varying degrees of bacteriostatic and bactericidal activity. researchgate.netiosrjournals.org

Fungicidal activity has also been observed. In one study, ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin were synthesized and evaluated. nih.gov One particular compound, 2ai, demonstrated significant inhibition against several plant pathogenic fungi, including Alternaria solani, Botrytis cinerea, Cercospora arachidicola, and Sclerotinia sclerotiorum, with EC50 values ranging from 2.90 to 5.56 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Gram-positive and Gram-negative bacteria | Antimicrobial activity observed | mdpi.com |

| Derivatives of Chromen-2-one | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Bacteriostatic and bactericidal activity | researchgate.netiosrjournals.org |

| Compound 2ai (an ester derivative of 7-hydroxy coumarin) | Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Sclerotinia sclerotiorum | EC50 values from 2.90 to 5.56 μg/mL | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which coumarins exert their antimicrobial effects are still under investigation. However, it is suggested that the lipophilic character of these compounds allows them to easily cross microbial cell membranes. researchgate.net This could lead to the disruption of cellular processes or the inhibition of essential enzymes. The activity of some coumarin derivatives has been linked to damage to the cell membrane. nih.gov

Anticoagulant Activity and Related Mechanisms

The anticoagulant properties of coumarins are well-documented, with warfarin (B611796) being a notable example. mdpi.comnih.gov Research has extended to other coumarin derivatives to explore their potential as anticoagulants. A study focused on 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, a compound structurally related to this compound, identified it as a direct inhibitor of coagulation factor XIa (FXIa). nih.gov This compound exhibited an IC50 value of 0.77 µM for FXIa inhibition and demonstrated moderate-to-high selectivity over other serine proteases involved in coagulation, digestion, and fibrinolysis. nih.gov Furthermore, it was found to selectively double the activated partial thromboplastin (B12709170) time (APTT) of human plasma at a concentration of 72 µM, suggesting its potential as a lead compound for the development of new anticoagulants. nih.gov

Antioxidant Effects and Radical Scavenging Mechanisms

The antioxidant potential of coumarin derivatives is a widely investigated field, with numerous studies highlighting their capacity to neutralize free radicals and mitigate oxidative stress. This activity is largely attributed to the electronic properties of the coumarin nucleus and the nature of its substituents. The core structure of this compound, which combines a coumarin scaffold with a furan-2-carboxylate moiety, suggests a potential for significant antioxidant effects.

Studies on various coumarin derivatives have demonstrated their efficacy in scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The percentage of radical scavenging activity (%RSA) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this effect. For instance, certain coumarin-conjugated benzothiazole (B30560) heterocyclics have shown significant radical scavenging activity in DPPH assays. thesciencein.org One such derivative, 3-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-chromen-2-one (IBT), exhibited a %RSA value of 70.65% at a concentration of 10⁻³ M. thesciencein.org

The antioxidant activity is highly dependent on the substitution pattern of the coumarin ring. Hydroxylated coumarins, in particular, are potent antioxidants. While the subject compound is an ester, it is derived from 7-hydroxycoumarin (umbelliferone), a well-known antioxidant. The esterification at the 7-position may modulate this activity.

The following table presents the DPPH radical scavenging activity of some representative coumarin derivatives, providing a comparative context for the potential antioxidant capacity of this compound.

| Compound Name | DPPH Radical Scavenging Activity (IC50/SC50 in µg/mL) | Reference |

| (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate | 2.36 | preprints.org |

| Ferulic acid | 2.58 | preprints.org |

| Esculetin | 0.82 | preprints.org |

| Ascorbic acid (positive control) | 1.65 | preprints.org |

This table is for illustrative purposes and includes data for compounds structurally related to the topic of the article.

Other Investigated Biological Activities (e.g., Anti-diabetic, Fluorescent Probes, Anti-osteoporotic)

Beyond its potential antioxidant effects, the structural features of this compound suggest other possible biological activities that have been explored in related coumarin derivatives.

Anti-diabetic Activity:

Several coumarin derivatives have been investigated for their potential in managing diabetes. nih.govtandfonline.com The anti-diabetic effects of these compounds are often linked to their antioxidant properties, which can help mitigate the oxidative stress associated with the disease. tandfonline.com Derivatives of 7-hydroxycoumarin have shown promise in this area. For example, some studies have indicated that 7-hydroxycoumarin derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which can help in controlling postprandial blood glucose levels. nih.gov The chemical modification of coumarins, such as the introduction of various substituents, has been shown to enhance their anti-diabetic efficacy. nih.gov

Fluorescent Probes:

Coumarin derivatives are renowned for their fluorescent properties, which makes them valuable tools in biological imaging. scispace.comresearchgate.netnih.govbenthamdirect.com Their high quantum yield, photostability, and sensitivity to the local environment allow for their use as fluorescent probes to detect various biomolecules and ions. researchgate.netnih.gov The fluorescence of coumarins can be tuned by modifying the substituents on the coumarin ring. The 7-position is particularly important in this regard, and derivatives with substitutions at this position are often used in the development of fluorescent sensors. nih.gov These probes can be designed to respond to specific analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.netbenthamdirect.com

Anti-osteoporotic Activity:

Recent research has explored the potential of coumarin derivatives in the treatment of osteoporosis. nih.govnih.gov Certain natural and synthetic coumarins have been found to exhibit osteoblastogenic effects, meaning they can promote the formation of bone-producing cells. nih.gov For instance, some 4,6-substituted coumarin derivatives have been shown to increase alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation. nih.gov These compounds may exert their effects by inhibiting cyclin-dependent kinase 8 (CDK8). nih.gov While this is an emerging area of research, it highlights another potential therapeutic application for this class of compounds.

The following table summarizes the other investigated biological activities of coumarin derivatives related to this compound.

| Biological Activity | Key Findings for Related Coumarin Derivatives | Potential Relevance to this compound |

| Anti-diabetic | Inhibition of α-glucosidase by 7-hydroxycoumarin derivatives. nih.gov | The 7-hydroxycoumarin scaffold suggests potential for anti-diabetic investigation. |

| Fluorescent Probes | Widely used as fluorescent sensors for biological imaging due to tunable photophysical properties. scispace.comresearchgate.netnih.gov | The coumarin core indicates a high likelihood of fluorescent properties. |

| Anti-osteoporotic | Osteoblastogenic effects observed in some substituted coumarin derivatives. nih.govnih.gov | An emerging area of research for coumarins that could be explored. |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

Influence of Coumarin (B35378) Ring Substitutions

The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of its pharmacological profile. researchgate.net The position and nature of substituents on the coumarin ring can significantly alter its electronic and steric properties, thereby influencing its interaction with biological macromolecules.

Substitutions at various positions of the coumarin ring have been shown to impact a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netjst.go.jpnih.gov For instance, the presence of a hydroxyl group at the C7 position, as seen in the parent 7-hydroxycoumarin (umbelliferone), is a common feature in many biologically active coumarins and serves as a crucial anchor point for further functionalization, such as the esterification to form 2-oxo-2H-chromen-7-yl 2-furoate. researchgate.netmdpi.com

Studies on various 7-O-substituted coumarin derivatives have demonstrated that the nature of the substituent at this position is critical. For example, in a series of 7-O-substituted pyridyl-4-methyl coumarin derivatives, the nature of the pyridyl substitution was found to be crucial for their antifungal activity. Furthermore, research on osthole, a naturally occurring coumarin with a C7-ether linkage, and its derivatives has shown that modifications at this position significantly affect their pesticidal and anticancer activities. mdpi.comeuropub.co.uknih.gov The introduction of different ester groups at the 7-hydroxy position of coumarin has also been explored, revealing that the nature of the acyl group can modulate activities such as antifungal and anticancer properties. nih.govresearchgate.net

The electronic nature of the substituents on the coumarin ring also plays a pivotal role. A Quantitative Structure-Activity Relationship (QSAR) study on coumarin derivatives against the plant pathogenic fungus Macrophomina phaseolina indicated that the presence of multiple electron-withdrawing groups, particularly at the C3 position, enhanced antifungal activity. Current time information in Bangalore, IN. Conversely, the introduction of hydrophobic groups on the benzoyl ring of the coumarin nucleus was found to increase the inhibition of Sclerotinia sclerotiorum. Current time information in Bangalore, IN.

The following interactive table summarizes the impact of various substituents on the coumarin ring on different biological activities, as reported in the literature for compounds related to this compound.

| Compound/Derivative Class | Substitution on Coumarin Ring | Biological Activity | Research Finding |

| 7-O-substituted pyridyl-4-methyl coumarins | Varied pyridyl substitutions at C7-O | Antifungal | The nature of the pyridyl moiety significantly influences antifungal potency. |

| Osthole Derivatives | Modifications at C7-ether linkage | Pesticidal, Anticancer | Alterations at the C7 position modulate biological efficacy. mdpi.comeuropub.co.uknih.gov |

| 7-Hydroxycoumarin Esters | Various acyl groups at C7-O | Antifungal, Anticancer | The nature of the ester group impacts the level of activity. nih.govresearchgate.net |

| General Coumarin Derivatives | Electron-withdrawing groups at C3 | Antifungal (vs. M. phaseolina) | Enhanced activity observed. Current time information in Bangalore, IN. |

| General Coumarin Derivatives | Hydrophobic benzoyl group | Antifungal (vs. S. sclerotiorum) | Increased inhibition noted. Current time information in Bangalore, IN. |

Role of Furan (B31954) Moiety Modifications

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is not merely a passive component in this compound. Furocoumarins, where the furan ring is fused to the coumarin nucleus, are known for their significant biological activities. nih.gov In the case of the title compound, the furan is present as a 2-furoate ester, and modifications to this moiety can profoundly influence its biological profile.

The furan ring itself is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. mdpi.com The nature and position of substituents on the furan ring can alter its electronic distribution and steric bulk, thereby affecting its binding to target proteins.

In the context of furo[3,2-c]coumarins, which are structurally related to the target compound, the presence of substituents on the furan ring has been shown to be important for their biological effects. nih.gov For instance, naturally occurring furo[3,2-c]coumarins often bear alkyl or oxygenated functionalities on the furan moiety, which contribute to their diverse pharmacological properties. nih.gov

While specific SAR studies on the 2-furoate portion of this compound are limited, research on related furan-containing molecules provides valuable insights. For example, in a series of coumarin ring-opening derivatives, the nature of the substituent on a furan ring, when present, was found to influence antifungal activity. researchgate.net

The following table outlines the potential impact of modifications to the furan moiety based on studies of related compounds.

| Compound/Derivative Class | Modification on Furan Moiety | Potential Biological Impact | Rationale from Related Studies |

| Furo[3,2-c]coumarins | Alkyl or oxygenated substituents | Modulation of pharmacological properties | Observed in naturally occurring bioactive furocoumarins. nih.gov |

| Coumarin ring-opening derivatives | Varied furan substituents | Influence on antifungal activity | Structure-activity relationships seen in related antifungal agents. researchgate.net |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For a molecule to exert its effect, it must often interact with a chiral biological target, such as an enzyme or receptor. As these biological targets are themselves chiral, they can exhibit differential binding affinities for the enantiomers of a chiral drug molecule, leading to differences in their pharmacological effects.

While this compound itself does not possess a chiral center, the introduction of chiral substituents on either the coumarin or the furan moiety would result in enantiomers. The biological evaluation of such chiral derivatives would be crucial to understanding the stereochemical requirements for activity.

Studies on the stereoselective synthesis of coumarin derivatives have highlighted the importance of chirality in their biological profiles. For example, the organocatalyzed synthesis of chiral coumarin derivatives has been shown to produce enantiopure compounds with potentially distinct biological activities. nih.gov In one study, the enantioselectivity of synthesized coumarin derivatives was found to range from 24-95%, and these compounds exhibited improved in-vitro anticoagulant activity compared to warfarin (B611796). nih.gov

Correlation between Molecular Properties and Biological Outcomes

For coumarin derivatives, several QSAR studies have been conducted to elucidate the key molecular descriptors that govern their biological activities. These studies often reveal the importance of properties such as lipophilicity, electronic parameters, and steric factors. jst.go.jpCurrent time information in Bangalore, IN.nih.govnih.govresearchgate.net

A QSAR study on the antifungal activity of coumarin derivatives against Macrophomina phaseolina developed a predictive model with a high correlation coefficient, indicating a strong relationship between the structural features and the observed activity. Current time information in Bangalore, IN. The model suggested that the presence of electron-withdrawing groups and specific hydrophobic features are important for antifungal potency. Current time information in Bangalore, IN. Another QSAR analysis of coumarin derivatives as anticancer agents identified the dipole moment and the number of hydrogen bond donors as critical parameters for their inhibitory activity. nih.gov

Molecular docking studies provide insights into the binding modes of ligands with their target proteins, helping to rationalize the observed biological activities. For instance, docking studies of coumarin derivatives into the active site of various enzymes have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that are essential for binding and inhibition. researchgate.net

The following table summarizes key molecular properties and their correlation with biological outcomes for coumarin derivatives, based on QSAR and molecular modeling studies.

| Molecular Property | Biological Outcome | Method of Study | Key Finding |

| Electron-withdrawing groups | Enhanced antifungal activity | QSAR | Important for activity against M. phaseolina. Current time information in Bangalore, IN. |

| Hydrophobicity | Increased antifungal activity | QSAR | Beneficial for inhibition of S. sclerotiorum. Current time information in Bangalore, IN. |

| Dipole moment & H-bond donors | Anticancer activity | 2D-QSAR | Strongly related to inhibitory activity. nih.gov |

| Binding to active site residues | Enzyme inhibition | Molecular Docking | Elucidates key interactions for biological effect. researchgate.net |

Advanced Applications and Material Science Orientations

Utilization as Building Blocks in Complex Organic Synthesis

The coumarin (B35378) framework, particularly its 7-hydroxy derivative (umbelliferone), serves as a versatile building block for more complex molecules. The synthesis of esters like 2-oxo-2H-chromen-7-yl 2-furoate is typically achieved through the O-acylation of the hydroxyl group at the 7-position of the coumarin skeleton. mdpi.com

A representative synthetic approach involves reacting 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride, such as 2-furoyl chloride, in the presence of a base like triethylamine (B128534) under mild conditions. researchgate.net This straightforward and efficient method allows for the creation of a wide array of coumarin-based esters. For instance, a similar procedure using 4-chlorobenzoyl chloride yields 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) with high efficiency. mdpi.comresearchgate.net The synthesis of 2-Oxo-2H-chromen-7-yl 3-methylbutanoate from umbelliferone (B1683723) and isovaleryl chloride further exemplifies this versatile reaction. nih.gov

Furthermore, derivatives of the 2H-chromene scaffold are used as starting materials to construct even more elaborate heterocyclic systems, such as 7H-furo-chromene derivatives, highlighting their role as key intermediates in synthetic chemistry. nih.govunica.it The reactivity of the coumarin nucleus allows for various substitutions, making it a valuable platform for developing new compounds with tailored properties. nih.gov

Integration into Photoactive Polymeric Systems and Smart Materials

The coumarin moiety is recognized for its photochemical reactivity, specifically its ability to undergo a [2+2] photodimerization upon exposure to UV light (typically >300 nm). This reversible reaction can be exploited to create photoresponsive materials.

By chemically attaching coumarin esters like this compound to the backbone of polymers such as polysaccharides, it is possible to create photoactive macromolecules. In such a system, the coumarin group acts as a photosensitive pendant group. When irradiated with UV light, these groups can dimerize, forming cross-links between polymer chains. This process can be reversed by exposing the material to shorter wavelength UV light (<260 nm), which cleaves the cyclobutane (B1203170) ring of the dimer and restores the original coumarin structure. This reversible cross-linking allows for the photofabrication of hydrogels and other smart polymer networks.

The ability to form and break bonds using light provides a powerful method for controlling the macroscopic properties of polymers. rsc.org The photodimerization of coumarin units integrated into a polymer system can induce significant changes in the material's characteristics. For example, the light-induced cross-linking can transform a soluble polymer into an insoluble gel, drastically altering its viscosity and swelling behavior. This transition can be used in applications such as photolithography, data storage, and the development of self-healing materials. The use of light offers exceptional spatial and temporal control over these chemical processes, enabling the precise manipulation of material properties at ambient temperatures. rsc.org

Fluorescent Probes and Bioimaging Reagents

The inherent fluorescence of the coumarin skeleton makes it a popular fluorophore in the design of chemical sensors and bioimaging agents. mdpi.comnih.gov The emission wavelength and quantum yield of coumarin derivatives can be tuned by modifying the substituents on the 2H-chromen-2-one ring system. nih.gov

Derivatives of 7-hydroxycoumarin are widely employed as fluorescent platforms. For instance, Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is used to synthesize switchable fluorescent substrates for detecting bacterial enzymes. medchemexpress.com By masking the 7-hydroxyl group with a specific chemical trigger, probes can be designed to "turn on" their fluorescence in the presence of a target analyte. A boronate-functionalized coumarin derivative, for example, was developed as a fluorescent probe for detecting inflammatory oxidants like peroxynitrite and hypochlorite. nih.gov Similarly, other coumarin-based molecules have been engineered to act as selective "turn-on" fluorophores for biological thiols. rsc.org

Given these precedents, this compound possesses the core fluorescent properties necessary for such applications. The furoate ester could be further functionalized, or the entire molecule could be used as a fluorescent label, leveraging its optical characteristics for detection and imaging in biological systems.

Potential in Optical and Electronic Materials Development

The conjugated π-electron system of the coumarin core is responsible for its distinct optical properties, including strong absorption and emission in the UV-visible spectrum. mdpi.com These characteristics make coumarin derivatives attractive candidates for use in the development of novel optical and electronic materials. They have been explored for applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, and as fluorescent dopants in polymer matrices. The specific electronic properties of this compound, influenced by both the chromenone core and the furan (B31954) ring, could be harnessed for these advanced material applications.

Corrosion Inhibition Studies

Coumarin derivatives have demonstrated effectiveness as corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (oxygen) and aromatic rings, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net

A study on a related compound, 2-(1-(2-oxo-2H-chromen-3-yl) ethylidene) hydrazine (B178648) carboxamide, investigated its ability to inhibit the corrosion of a zinc-aluminum alloy in a 1.8 M hydrochloric acid solution. arcjournals.orgresearchgate.net The research yielded several key findings:

The inhibition efficiency increased with a higher concentration of the inhibitor. arcjournals.org

The inhibitory effect was found to be dependent on temperature. arcjournals.org

The adsorption of the inhibitor on the alloy surface was consistent with the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of inhibitor molecules on the metal. arcjournals.orgarcjournals.org This type of adsorption is indicative of a chemisorption mechanism, where strong chemical bonds are formed between the inhibitor and the metal surface. arcjournals.org

The effectiveness of this coumarin derivative highlights the potential of the 2-oxo-2H-chromene scaffold, and by extension this compound, in the field of corrosion science.

Research Findings on a Related Coumarin-Based Corrosion Inhibitor

| Inhibitor Concentration (M) | Corrosion Rate at Room Temp. (g/hr) | Inhibition Efficiency at Room Temp. (%) |

|---|---|---|

| 0.001 | 0.00032 | 92.56 |

| 0.002 | 0.00025 | 94.19 |

| 0.003 | 0.00020 | 95.35 |

| 0.004 | 0.00018 | 95.81 |

Data derived from graphical representations in source arcjournals.org for 2-(1-(2-oxo-2H-chromen-3-yl) ethylidene) hydrazine carboxamide on a Zn/Al alloy.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-oxo-2H-chromen-7-yl 2-furoate and its analogs. While traditional methods like the O-acylation of 7-hydroxycoumarins are effective, there is a growing demand for greener chemistry. mdpi.comresearchgate.net This includes the exploration of one-pot multicomponent reactions, which can streamline the synthesis process and reduce waste. researchgate.net The use of novel catalysts, such as biocatalysts or nanocatalysts, could also offer improved yields, selectivity, and milder reaction conditions. Additionally, flow chemistry techniques present an opportunity for the continuous and scalable production of these compounds.

In-depth Mechanistic Elucidation of Biological Activities

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. For instance, a derivative, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412), has been identified as a potent and selective inhibitor of coagulation factor XIa (FXIa), suggesting its potential as an anticoagulant. nih.gov Future studies should aim to elucidate the precise binding modes and interactions with their biological targets. Techniques such as X-ray crystallography of protein-ligand complexes, hydrogen-deuterium exchange mass spectrometry, and site-directed mutagenesis will be invaluable in this pursuit. Unraveling these mechanisms will not only validate their therapeutic potential but also guide the design of more potent and selective molecules.

Advanced Computational Modeling and Drug Design Strategies

Computer-aided drug design (CADD) will continue to be a cornerstone of research into this compound and its analogs. emanresearch.orgresearchgate.netemanresearch.org Advanced computational strategies, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can predict the biological activities and physicochemical properties of novel derivatives. nih.govmdpi.com These methods facilitate the rapid screening of virtual libraries of compounds, prioritizing those with the highest potential for synthesis and biological testing. Furthermore, the application of artificial intelligence and machine learning algorithms can help identify complex structure-activity relationships and guide the design of compounds with optimized properties. mdpi.com

Exploration of New Chemical Space through Derivatization

The coumarin (B35378) scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Systematic derivatization of this compound offers a promising avenue for discovering new therapeutic agents. researchgate.netmdpi.commdpi.com By introducing various substituents at different positions on the coumarin and furoate rings, a diverse chemical library can be generated. This exploration of new chemical space could lead to the identification of compounds with novel or improved biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. mdpi.comnih.govnih.gov High-throughput screening of these derivative libraries against a panel of biological targets will be essential to uncover new therapeutic leads.

Integration with Emerging Technologies in Chemical Biology

The integration of this compound derivatives with emerging technologies in chemical biology holds significant promise. For instance, the inherent fluorescence of many coumarin derivatives can be exploited in the development of chemical probes and sensors. medchemexpress.com These tools can be used to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease pathogenesis. Furthermore, the development of coumarin-based photo-caged compounds would allow for the precise spatiotemporal control of drug release, enhancing therapeutic efficacy while minimizing off-target effects.

Q & A

Q. What are the common synthetic routes for preparing 2-oxo-2H-chromen-7-yl 2-furoate, and how do reaction conditions influence yield and purity?

-

Methodological Answer : The synthesis typically involves O-acylation of 7-hydroxy-2H-chromen-2-one with 2-furoyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) under anhydrous conditions. Solvents like acetone or ethanol are used under reflux (60–80°C) for 4–6 hours. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of hydroxycoumarin to acyl chloride) and inert atmospheres to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

-

Key Factors :

- Base selection : Triethylamine minimizes side reactions compared to K₂CO₃ in polar solvents.

- Temperature : Prolonged reflux increases esterification efficiency but risks decomposition.

- Table: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetone | Maximizes acylation |

| Reaction Time | 4–6 hours | Balances conversion vs. side products |

| Molar Ratio (Coumarin:Acyl Chloride) | 1:1.2 | Prevents excess unreacted chloride |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths, angles, and packing interactions. For example, the coumarin core typically shows a planar structure with a dihedral angle of <5° between the chromen and furoate moieties .

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ 6.2–6.4 ppm (coumarin C3-H), δ 7.5–8.1 ppm (furan protons). ¹³C NMR confirms carbonyl groups (δ 160–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 313.0742 for C₁₄H₈O₅) .

Q. What are the typical chemical reactions of this compound, and what products are formed?

- Methodological Answer :

- Oxidation : Using KMnO₄ in acidic conditions cleaves the furan ring to yield 2-oxo-2H-chromen-7-yl carboxylic acid.

- Reduction : NaBH₄ selectively reduces the lactone carbonyl to a hydroxyl group, forming 7-(2-furoyloxy)-2H-chromen-2-ol.

- Substitution : Nucleophilic attack at the ester carbonyl (e.g., with amines) produces amide derivatives.

- Table: Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Chromen-7-yl carboxylic acid |

| Reduction | NaBH₄, MeOH, 25°C | 2-Hydroxy chromen derivative |

| Aminolysis | NH₃, DMF, 60°C | 7-Furoylamide coumarin |

Advanced Research Questions

Q. How can researchers optimize the O-acylation reaction to minimize byproduct formation?

- Methodological Answer : Byproduct formation (e.g., diesters or hydrolyzed products) is mitigated by:

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent acyl chloride hydrolysis.

- Catalytic DMAP : Enhances acylation efficiency at lower temperatures (40–50°C), reducing thermal degradation .

- In situ FTIR Monitoring : Tracks carbonyl peak (1720 cm⁻¹) to terminate the reaction at ~90% conversion .

Q. What strategies resolve contradictions between computational and experimental data in crystal structure determination?

- Methodological Answer : Discrepancies in bond lengths or angles often arise from thermal motion or disorder . Strategies include:

- Multi-Software Validation : Cross-check refinement results with SHELXL, OLEX2, and WinGX .

- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H···O) missed in initial models .

- Table: Refinement Metrics for Discrepancy Resolution

| Issue | Tool/Parameter | Action |